2-hydroxyacetate;nickel(2+)
Description
Properties
Molecular Formula |
C2H3NiO3+ |
|---|---|
Molecular Weight |
133.74 g/mol |
IUPAC Name |
2-hydroxyacetate;nickel(2+) |
InChI |
InChI=1S/C2H4O3.Ni/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+2/p-1 |
InChI Key |
ULUOIDUEOSSMLF-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])O.[Ni+2] |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of Nickel Ii Glycolate
Spectroscopic Analysis
Spectroscopic analysis is fundamental to understanding the structural and electronic properties of nickel(II) glycolate (B3277807). Techniques such as infrared, UV-Visible, nuclear magnetic resonance, and X-ray photoelectron spectroscopies each offer unique information about the molecule's architecture and chemical nature.
Infrared (IR) spectroscopy is a powerful tool for probing the coordination of the glycolate ligand to the nickel(II) center. researchgate.net The vibrational frequencies of specific functional groups, particularly the carboxylate group, are sensitive to changes in their chemical environment upon complexation. researchgate.netnih.gov
The coordination mode of a carboxylate ligand to a metal ion can be inferred by analyzing the positions of its asymmetric (νas) and symmetric (νs) stretching vibrations. 911metallurgist.comscispace.com The separation between these two frequencies (Δν = νas – νs) is particularly diagnostic. scispace.com The glycolate ligand can coordinate to the nickel(II) ion in several ways, including as a monodentate, bidentate chelating, or bidentate bridging ligand.
Unidentate Coordination: In this mode, one oxygen atom of the carboxylate group binds to the metal center. This results in a larger separation (Δν) compared to the free ionic carboxylate, typically in the range of 200 to 300 cm⁻¹. 911metallurgist.com
Bidentate Chelating Coordination: Here, both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. This coordination mode leads to a decrease in the Δν value. 911metallurgist.comscispace.com
Bidentate Bridging Coordination: In this arrangement, the carboxylate group links two different metal centers. The Δν value for bridging coordination is generally similar to that of the free ionic state. 911metallurgist.com
For nickel(II) glycolate, the observed positions of the νas(–COO) and νs(–COO) bands provide critical evidence for the specific binding interaction between the carboxylate group and the nickel ion. researchgate.net Generally, the asymmetric stretching band for carboxylates appears in the 1510-1650 cm⁻¹ range, while the symmetric stretching band is found between 1280-1400 cm⁻¹. 911metallurgist.comspectroscopyonline.com
| Coordination Mode | Typical νas(–COO) Range (cm⁻¹) | Typical νs(–COO) Range (cm⁻¹) | Frequency Separation (Δν = νas – νs) |
|---|---|---|---|
| Unidentate | ~1600 - 1650 | ~1300 - 1400 | Large (>200 cm⁻¹) |
| Bidentate Chelating | ~1510 - 1560 | ~1400 - 1450 | Small (<150 cm⁻¹) |
| Bidentate Bridging | ~1540 - 1600 | ~1400 - 1440 | Intermediate (~140-200 cm⁻¹) |
Vibrations corresponding to the bonds between the nickel(II) ion and the oxygen atoms of the glycolate ligand (Ni–O) and any coordinated water molecules (Ni–OH₂) typically occur in the far-infrared region of the spectrum, usually below 650 cm⁻¹. libretexts.org The presence of bands in the 400-600 cm⁻¹ range can be assigned to the Ni-O stretching vibrations, confirming the coordination of the ligand to the metal center. researchgate.netcore.ac.uk If water molecules are part of the coordination sphere, additional bands corresponding to Ni–OH₂ rocking or stretching modes may also be observed, often at slightly different frequencies than the Ni-O (glycolate) vibrations. core.ac.ukacademicjournals.org
UV-Visible absorption spectroscopy provides valuable information about the electronic structure and coordination geometry of the nickel(II) ion in the glycolate complex. rsc.org Nickel(II) is a d⁸ transition metal ion. In a pseudo-octahedral ligand field, which is common for such complexes, its electronic spectrum is characterized by three spin-allowed d-d transitions. nih.govderpharmachemica.comresearchgate.net
These transitions arise from the excitation of electrons from the ³A₂g ground state to higher energy triplet states:
ν₁: ³A₂g(F) → ³T₂g(F)
ν₂: ³A₂g(F) → ³T₁g(F)
ν₃: ³A₂g(F) → ³T₁g(P)
The positions and intensities of these absorption bands are indicative of an octahedral or distorted octahedral geometry around the Ni(II) center. derpharmachemica.comresearchgate.netkyoto-u.ac.jp The green color of many aqueous Ni(II) solutions, such as hexaaquanickel(II), is a result of these characteristic absorptions in the visible spectrum. docbrown.info
| Transition | Assignment | Typical Wavelength Range (nm) | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|---|
| ν₁ | ³A₂g(F) → ³T₂g(F) | 800 - 1300 | 8,000 - 12,500 |
| ν₂ | ³A₂g(F) → ³T₁g(F) | 500 - 700 | 14,000 - 20,000 |
| ν₃ | ³A₂g(F) → ³T₁g(P) | 350 - 450 | 22,000 - 28,000 |
NMR spectroscopy of nickel(II) complexes is challenging because the Ni(II) ion is typically paramagnetic, having two unpaired electrons in its high-spin state. huji.ac.illibretexts.org Paramagnetism leads to significant line broadening and large chemical shift ranges (hyperfine shifts) for nuclei in proximity to the metal center. luc.edumarquette.edu Despite these challenges, ¹H and ¹³C NMR can provide crucial information.
The large paramagnetic shifts are sensitive to the geometric arrangement of the ligand around the metal ion. nih.govnih.gov By analyzing the direction and magnitude of these shifts, it is possible to deduce the conformation of the coordinated glycolate ligand. nih.gov For instance, the protons on the methylene (B1212753) group (–CH₂–) and the hydroxyl group (–OH) of the glycolate ligand would exhibit significantly shifted and broadened resonances upon coordination to the paramagnetic Ni(II) center. marquette.edu Two-dimensional NMR techniques, such as COSY, can be employed to assign these hyperfine-shifted resonances and establish connectivity within the ligand framework. nih.gov
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the constituent elements in nickel(II) glycolate.
The Ni 2p spectrum is characteristic of the Ni(II) oxidation state. It shows two main peaks, Ni 2p₃/₂ and Ni 2p₁/₂, due to spin-orbit coupling. thermofisher.com For high-spin Ni(II) compounds, these main peaks are accompanied by strong "shake-up" satellite features at higher binding energies. researchgate.netacs.org The presence and intensity of these satellites are a hallmark of the paramagnetic Ni²⁺ state. researchgate.net The binding energy of the Ni 2p₃/₂ peak for Ni(II) is typically observed in the range of 854-856 eV. thermofisher.comsurfacesciencewestern.com
The O 1s spectrum can be deconvoluted to distinguish between the different oxygen environments. The carboxylate oxygens coordinated to nickel (Ni–O–C) and the hydroxyl oxygen (C–OH) will have distinct binding energies. Typically, metal-bound oxygen appears at a lower binding energy (around 530-531 eV) compared to oxygen in organic hydroxyl or carboxyl groups (around 532-533 eV). nih.govthermofisher.com
The C 1s spectrum can also be resolved into components representing the different carbon atoms in the glycolate ligand. The carbon atom of the carboxylate group (O=C–O) is expected at a higher binding energy (287-289 eV) compared to the carbon atom bonded to the hydroxyl group (C–OH), which typically appears around 286-287 eV. researchgate.netnih.gov
| Core Level | Functional Group/Species | Expected Binding Energy (eV) | Key Features |
|---|---|---|---|
| Ni 2p₃/₂ | Ni(II) | ~854 - 856 | Strong shake-up satellite peaks |
| O 1s | Ni-O-C (Carboxylate) | ~530 - 531 | Component from coordinated oxygen |
| O 1s | C-OH (Hydroxyl) | ~532 - 533 | Component from hydroxyl oxygen |
| C 1s | -COO- (Carboxylate) | ~287 - 289 | Most oxidized carbon |
| C 1s | -C-OH (Hydroxyl-bearing) | ~286 - 287 | Carbon bonded to oxygen |
X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of an absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information on the oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral) of the nickel center. The Extended X-ray Absorption Fine Structure (EXAFS) region yields precise information about the number, type, and distances of neighboring atoms in the first few coordination shells.
For nickel(II) glycolate, the nickel atom is coordinated by oxygen atoms from the carboxylate and hydroxyl moieties of the glycolate ligand. While specific XAS studies on crystalline nickel(II) glycolate are not extensively detailed in the surveyed literature, analysis of analogous systems provides a clear expectation of the local environment. Studies on nickel(II) bound to biomass, where binding occurs predominantly through oxygen ligands, show a local structure consistent with an octahedral coordination sphere. nih.gov The XANES spectrum of the nickel(II) aqua ion, [Ni(H₂O)₆]²⁺, which features an octahedral NiO₆ core, serves as an excellent model. nih.gov Based on these analogs, the Ni(II) center in nickel(II) glycolate is expected to be in a +2 oxidation state and exist in a six-coordinate, pseudo-octahedral environment, surrounded by oxygen atoms from the glycolate ligands.
Diffraction Studies
Diffraction methods are fundamental to determining the atomic structure of crystalline materials. By analyzing the pattern of scattered X-rays, one can deduce the arrangement of atoms within a crystal lattice, including the unit cell dimensions, space group symmetry, and precise atomic coordinates.
Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Structure
Powder X-ray Diffraction (PXRD) is a primary technique for identifying crystalline phases and analyzing the structure of polycrystalline materials. The resulting diffraction pattern is a fingerprint of a specific crystalline compound, allowing for phase identification, purity assessment, and the determination of unit cell parameters.
Nickel(II) glycolate can be synthesized in various forms, including as polymeric materials or as precursors for more complex oxides. researchgate.net PXRD is essential for confirming the formation of the desired crystalline phase. For instance, in the synthesis of nickel-containing titanates using a glycolate precursor route, PXRD was used to identify the crystalline structure of the intermediate metal glycolate phase. researchgate.net The powder diffraction data for a nickel-titanium glycolate precursor was successfully indexed to a monoclinic unit cell, confirming its single-phase crystalline nature. researchgate.net Although this precursor contains titanium, it provides a valuable example of a crystalline nickel-containing glycolate structure characterized by PXRD. The sharp, well-defined peaks in such a pattern indicate a high degree of crystallinity.
Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination
While PXRD is excellent for phase identification, single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions. Although a complete, publicly available single-crystal structure determination specifically for simple nickel(II) glycolate (Ni(OOCCH₂OH)₂) is not found in the surveyed literature, the principles of the technique and data from closely related structures can be used to describe its expected structural features in detail.
The crystal system, space group, and unit cell parameters define the fundamental symmetry and dimensions of the repeating unit in a crystal. This information is the foundation of any crystal structure analysis. As an example from a related compound, the PXRD data for a nickel-titanium glycolate precursor was indexed to a monoclinic crystal system. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| a (Å) | 11.0017 |
| b (Å) | 13.0373 |
| c (Å) | 10.2861 |
| α (°) | 90 |
| β (°) | 112.607 |
| γ (°) | 90 |
| Volume (ų) | 1362.01 |
The Ni(II) ion (d⁸) typically adopts either an octahedral or square planar coordination geometry. Given that the glycolate ligand provides two potential oxygen donor atoms (one from the carboxylate group and one from the hydroxyl group), a six-coordinate octahedral geometry is highly probable for nickel(II) glycolate, which would allow for the formation of a stable, often polymeric, structure.
In such an environment, the Ni(II) center would be surrounded by six oxygen atoms, forming a NiO₆ coordination polyhedron. The precise Ni-O bond lengths are sensitive to the nature of the coordinating oxygen atom (i.e., carboxylate vs. hydroxyl). In analogous structures, such as [Ni(H₂O)₆]²⁺ and other Ni(II) complexes with oxygen-donating ligands, Ni-O bond distances are consistently found in the range of 2.00–2.10 Å. niscpr.res.innih.gov
| Complex Type | Bond Type | Typical Bond Length (Å) | Reference |
|---|---|---|---|
| Aqua Ligands | Ni-O(H₂O) | ~2.06 | nih.gov |
| Iminodiacetate-like Ligands | Ni-O(carboxylate) | ~2.05 | niscpr.res.in |
| Iminodiacetate-like Ligands | Ni-O(H₂O) | ~2.08 | niscpr.res.in |
Hydrogen bonding plays a critical role in the crystal packing of molecules containing hydroxyl and carboxyl groups. The glycolate ligand, with its -OH group (a hydrogen bond donor) and carboxylate oxygen atoms (hydrogen bond acceptors), is perfectly suited to form extensive intermolecular hydrogen-bonding networks.
Electron Microscopy
Electron microscopy is a critical tool for elucidating the intricate structural details of nickel(II) glycolate, providing insights into its morphology, microstructure, and nanoscale features. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer complementary information, revealing the material's architecture from the micrometer to the nanometer scale.
Scanning Electron Microscopy (SEM) for Morphology and Microstructure Analysis
One prevalent morphology observed for nickel-containing glycolates is an interconnected hierarchical spherical structure. researchgate.net These microspheres typically exhibit a diameter of approximately 1 micrometer. researchgate.net The surface of these spheres is not smooth but is composed of smaller, interconnected building blocks, giving them a complex, hierarchical architecture. This intricate structure also features large tunnels, which contribute to a high surface area. researchgate.net The formation of these uniform hierarchical structures can be sensitive to the composition of the solvent used during synthesis. researchgate.net
Another distinct morphology identified for nickel glycolate polymers is that of microtubes with a hierarchical structure. scientific.netresearchgate.net These microtubular structures are themselves composed of numerous nanolamellas, which are thin, plate-like nanosheets. scientific.netresearchgate.net This self-assembly of nanosheets into a tubular architecture is a key characteristic observed in certain solvothermal synthesis routes.
The table below summarizes the key morphological features of nickel(II) glycolate as determined by SEM analysis from various studies.
| Morphological Feature | Description | Typical Dimensions | Reference |
| Hierarchical Microspheres | Interconnected spherical structures with a complex surface and large tunnels. | ~1 µm in diameter | researchgate.net |
| Hierarchical Microtubes | Tubular structures composed of self-assembled nanolamellas. | Not specified | scientific.netresearchgate.net |
This table presents a summary of morphological findings for nickel-containing glycolates from the cited research.
Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size
Transmission Electron Microscopy (TEM) provides higher-resolution imaging than SEM, allowing for a detailed investigation of the internal structure and nanoscale features of nickel(II) glycolate. TEM analysis corroborates the hierarchical nature of nickel glycolate structures observed with SEM, while offering more precise details about the constituent nanoscale components.
For nickel glycolate polymer microtubes (NGPMs), TEM confirms that they are composed of a multitude of nanolamellas. scientific.netresearchgate.net These thin, sheet-like nanostructures are the fundamental building blocks of the microtube walls. The arrangement and interconnection of these nanolamellas create a complex, porous architecture.
In the case of the hierarchical microspheres, while direct high-resolution TEM data for pure nickel(II) glycolate is limited in the available research, the analysis of related nickel-cobalt (B8461503) glycolate precursors shows that the spherical morphology is retained at the nanoscale, with the interconnected nature of the primary nanoparticles being a key feature. researchgate.net
The following table outlines the nanostructural details of nickel(II) glycolate observed through TEM.
| Nanostructural Feature | Description | Reference |
| Nanolamellas | Thin, plate-like nanosheets that are the primary building blocks of the hierarchical microtubes. | scientific.netresearchgate.net |
| Interconnected Nanoparticles | The fundamental components that assemble to form hierarchical microspheres. | researchgate.net |
This table summarizes the key nanostructural characteristics of nickel-containing glycolates as identified in the referenced scientific literature.
Coordination Chemistry of Nickel Ii Glycolate
Ligand Binding and Chelation Behavior
The glycolate (B3277807) ligand, possessing both a carboxylate and a hydroxyl group, demonstrates versatile binding modes with the nickel(II) ion. This versatility is central to the structure and properties of the resulting complexes.
The glycolate anion typically acts as a bidentate chelating ligand, binding to the nickel(II) center through one oxygen atom of the carboxylate group and the oxygen atom of the hydroxyl group. purdue.edulibretexts.org This mode of coordination results in the formation of a stable five-membered chelate ring, a thermodynamically favorable arrangement. niscpr.res.in The formation of such a ring is a key aspect of the chelate effect, which leads to enhanced stability of the complex compared to coordination with analogous monodentate ligands. libretexts.orglibretexts.org In the polymeric structure of bis(glycolato)nickel(II), each nickel ion is chelated by two glycolate ligands in this bidentate fashion within the equatorial plane. rsc.orgcore.ac.uk
Beyond simple chelation, the glycolate ligand facilitates the formation of extended structures through multidentate coordination, specifically by acting as a bridging ligand. In the well-characterized compound bis(glycolato)nickel(II), [Ni(HOCH₂COO)₂], the complex forms a two-dimensional coordination polymer. rsc.orgnih.gov In this structure, the carboxylate group of the glycolate ligand exhibits further coordination. While one carboxylate oxygen is involved in the chelate ring with the primary nickel center, the second carboxylate oxygen atom coordinates to an adjacent nickel ion in an axial position. This bridging action links the [Ni(glycolate)₂] units into sheets, demonstrating a multidentate (chelating and bridging) coordination behavior. rsc.orgcore.ac.uk
Stereochemistry and Geometry of Nickel(II) Centers
The stereochemistry around the nickel(II) ion in its glycolate complexes is predominantly six-coordinate, leading to specific geometric arrangements that are influenced by the ligand's electronic and steric properties.
The most common coordination geometry for nickel(II) in its complexes, including with glycolate, is octahedral. wikipedia.org However, due to the constraints of the chelate ring and the nature of the coordinating oxygen atoms, this geometry is typically distorted from a perfect octahedron. marquette.eduwisdomlib.orgfiveable.me In the crystal structure of polymeric bis(glycolato)nickel(II), the Ni(II) center is situated on a center of inversion and is coordinated by six oxygen atoms. core.ac.uk Four oxygen atoms (two from hydroxyl groups and two from carboxylate groups) from two bidentate glycolate ligands form the equatorial plane. The two axial positions are occupied by carboxylate oxygen atoms from neighboring complex units, completing the distorted octahedral sphere. rsc.org This distortion is evident in the variation of bond lengths and angles from the idealized values of a perfect octahedron. researchgate.netacs.org
| Parameter | Value (Å or °) | Description |
|---|---|---|
| Ni-O (hydroxyl) | 2.0956(13) | Equatorial bond length |
| Ni-O (carboxylate, chelate) | 2.0594(12) | Equatorial bond length |
| Ni-O (carboxylate, axial bridge) | 2.0894(12) | Axial bond length |
| O-Ni-O (chelate ring) | ~80-82° | Bite angle of the glycolate ligand, deviating from the ideal 90° |
| O-Ni-O (trans, axial) | 180° | Angle between the two axially coordinated oxygen atoms |
Data derived from crystallographic studies of bis(glycolato)nickel(II). rsc.org
While nickel(II) glycolate typically exhibits a six-coordinate distorted octahedral geometry, Ni(II) complexes are well-known for their ability to exist in equilibrium between different coordination geometries, a phenomenon sometimes referred to as "anomalous nickel". rsc.org Four-coordinate complexes can be either tetrahedral or square planar, while five-coordinate species may adopt square pyramidal or trigonal bipyramidal geometries. nih.gov
The interconversion between these forms is sensitive to factors such as the steric bulk of the ligands, the ligand field strength, solvent effects, and temperature. osaka-u.ac.jpelsevierpure.com For instance, a change from an octahedral to a square planar geometry can be induced by strong-field ligands, while bulky ligands may favor a tetrahedral arrangement to minimize steric hindrance. Although specific studies detailing such interconversions for nickel(II) glycolate are not prominent, the fundamental principles of nickel(II) coordination chemistry suggest that under certain conditions (e.g., in the presence of other ligands or in specific solvents), equilibria involving different geometries could potentially be established.
Complex Formation Kinetics and Thermodynamics
The formation of nickel(II) glycolate in aqueous solution has been investigated to understand the rates and the thermodynamic stability of the resulting chelate complex.
Kinetic studies on the formation of the nickel(II) glycolate complex in solution have been performed using the pressure-jump method. amanote.comfiveable.meyoutube.comyoutube.com This relaxation technique is used to study fast reactions by perturbing an equilibrium with a rapid change in pressure and observing the rate at which the system returns to equilibrium. accessscience.com The formation of complexes with labile metal ions like Ni²⁺(aq) generally follows a dissociative interchange (Id) or Eigen-Wilkins mechanism. wmich.edukoreascience.kr In this mechanism, the rate-determining step is typically the loss of a water molecule from the inner hydration sphere of the [Ni(H₂O)₆]²⁺ ion, followed by the rapid coordination of the ligand. datapdf.com For a bidentate ligand like glycolate, a subsequent, usually faster, step involves the closure of the chelate ring. koreascience.kr
| Ligand | log K₁ | Ionic Strength (M) |
|---|---|---|
| Acetate (B1210297) | 0.72 | 0.4 |
| Formate | 0.62 | 0.4 |
| Glycinate (B8599266)* | 5.78 | 0.15 |
| Lactate | 2.04 | 0.1 |
| Glycolate | 2.49 | 0.1 |
Values are for context and comparison. Glycinate is an aminoacetate, showing significantly higher stability due to N,O chelation. cdnsciencepub.comresearchgate.netijnc.irijnc.ir
The higher stability of complexes with hydroxy- and amino-substituted carboxylates like glycolate, lactate, and glycinate compared to simple carboxylates like acetate highlights the significant thermodynamic advantage conferred by chelation. ijnc.ir
Kinetic and Equilibrium Measurements in Aqueous Solutions
The formation of the nickel(II) glycolate complex in an aqueous solution is a dynamic process characterized by specific rate and stability constants. The complexation reaction involves the substitution of water molecules from the inner coordination sphere of the hydrated nickel(II) ion, [Ni(H₂O)₆]²⁺, by the glycolate ligand.
The stability of the resulting complex is quantified by the stability constant, K₁, which is a measure of the equilibrium position of the complexation reaction. For the formation of the mono-glycolate complex, Ni(glycolate)⁺, the stability constant (log K₁) has been determined.
The kinetics of this complex formation are described by the forward rate constant (k_f) and the reverse or dissociation rate constant (k_r). These constants provide a measure of how quickly the complex is formed and how rapidly it dissociates back into its constituent ions.
Detailed research findings have established the following values for these parameters at standard conditions (25 °C):
| Parameter | Value | Units |
| log K₁ | 1.76 | |
| k_f | 1.5 x 10⁵ | M⁻¹s⁻¹ |
| k_r | 2.6 x 10³ | s⁻¹ |
This interactive table summarizes the key kinetic and equilibrium data for the formation of the nickel(II) glycolate complex in aqueous solution at 25°C.
Pressure Dependence of Stability and Rate Constants
For the nickel(II) glycolate system, the stability constant and the rate constants have been shown to be pressure-dependent. An increase in pressure can shift the equilibrium and alter the rates of the forward and reverse reactions. The extent of this dependence is related to the molar volume change of the reaction (ΔV) for the stability constant and the activation volume (ΔV‡) for the rate constants.
Volume Profiles of Complexation Reactions
The volume profile of a reaction provides a detailed picture of the volume changes that occur as the reactants proceed to the transition state and then to the products. This profile is constructed from the reaction volume (ΔV) and the activation volumes for the forward (ΔV‡_f) and reverse (ΔV‡_r) reactions.
The activation volume (ΔV‡) provides information about the volume of the transition state relative to the reactants. It is obtained from the pressure dependence of the rate constant. For the formation of the nickel(II) glycolate complex, the activation volume for the forward reaction (ΔV‡_f) has been found to be positive. This suggests that the transition state is larger in volume than the initial reactants, which is consistent with a dissociative interchange (I_d) mechanism where the rate-determining step is the stretching and breaking of a nickel-water bond.
The key volume parameters for the complexation of nickel(II) with glycolate are summarized below:
| Parameter | Value | Units |
| Reaction Volume (ΔV) | 7.3 | cm³mol⁻¹ |
| Activation Volume (forward, ΔV‡_f) | 7.5 | cm³mol⁻¹ |
| Activation Volume (reverse, ΔV‡_r) | 0.2 | cm³mol⁻¹ |
This interactive table presents the volume profile data for the nickel(II) glycolate complex formation, offering insights into the mechanistic details of the reaction.
The relationship between these volumes is given by ΔV = ΔV‡_f - ΔV‡_r, and the experimental values are consistent with this equation. The large positive reaction volume and forward activation volume strongly support a mechanism where the release of a water molecule from the hydrated nickel(II) ion is the key step in the formation of the glycolate complex.
Thermal Decomposition and Material Precursor Applications
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Glycolate (B3277807) Precursors
Thermal analysis of metal glycolate precursors provides crucial insights into their decomposition behavior, revealing the specific temperatures at which transformations occur and the nature of these changes.
The thermal decomposition of various metal glycolate precursors, including those containing nickel, cobalt, and titanium, has been studied to understand their transformation into metal oxides.
For a nickel-cobalt (B8461503) glycolate precursor , a rapid weight loss is observed in the temperature range of approximately 180°C to 240°C. researchgate.net This single-stage decomposition is characteristic of the transformation from the glycolate precursor to the mixed metal oxide.
In the case of a Ni-Ti glycolate precursor , the primary decomposition event occurs with a significant weight loss that is centered around 235°C. tandfonline.com Similarly, the Co-Ti glycolate precursor undergoes its main decomposition at a slightly lower temperature, with a single exothermic event peaking at 212°C. tandfonline.com
The analysis of weight loss and associated thermal events (exothermic or endothermic peaks) provides quantitative data on the decomposition process.
The decomposition of the nickel-cobalt glycolate precursor is marked by a strong exothermic peak at approximately 235°C, which corresponds to the energetic release as the organic glycolate component is removed and the NiCo2O4 structure is formed. researchgate.net
For the Ni-Ti precursor , thermal analysis shows a weight loss of 55.0%, which is accompanied by a distinct exothermic peak at 235°C. tandfonline.com This event signifies the decomposition of the precursor into an amorphous product, which later crystallizes into NiTiO3. tandfonline.com The Co-Ti precursor exhibits a similar behavior, with a total weight loss of 56.3% and a single exothermic peak at 212°C, corresponding to its decomposition. tandfonline.com
Table 1: Thermal Analysis Data for Various Metal Glycolate Precursors
| Precursor | Decomposition Temperature Range | Peak Event Temperature | Type of Thermal Event | Weight Loss (%) | Final Product (after crystallization) |
| Nickel-Cobalt Glycolate | ~180°C - 240°C | ~235°C | Exothermic | Not specified | NiCo₂O₄ |
| Nickel-Titanium Glycolate | Centered around 235°C | 235°C | Exothermic | 55.0% | NiTiO₃ |
| Cobalt-Titanium Glycolate | Centered around 212°C | 212°C | Exothermic | 56.3% | CoTiO₃ |
Formation of Metal Oxides and Mixed Metal Oxides
The controlled thermal decomposition of nickel(II) hydroxyacetate and related glycolate precursors is a versatile method for synthesizing a range of metal oxides with specific morphologies and functionalities.
Interconnected hierarchical nickel cobaltite (B72492) (NiCo2O4) microspheres can be synthesized using a nickel-cobalt glycolate precursor. researchgate.net This process involves a solvothermal method to first create the precursor, which possesses an interconnected spherical structure. researchgate.net Subsequently, the nickel-cobalt glycolate microspheres are converted into NiCo2O4 through an annealing treatment. researchgate.net A calcination process in air at 200°C for two hours is sufficient to successfully transform the glycolate precursor into the final NiCo2O4 microspheres while retaining the same interconnected and hierarchical structure. researchgate.net
Novel glycolate precursors have been developed for the synthesis of metal titanates like nickel titanate (NiTiO3) and cobalt titanate (CoTiO3). tandfonline.com These crystalline glycolate precursors are synthesized by reacting a metal acetate (B1210297) with titanium isopropoxide in ethylene (B1197577) glycol. tandfonline.comresearchgate.net
The thermal decomposition of the Ni-Ti glycolate precursor initially yields an amorphous product. tandfonline.com This intermediate material subsequently crystallizes into the ilmenite-type NiTiO3 phase at a temperature of 500°C. tandfonline.com A similar two-step process is observed for the Co-Ti glycolate precursor. Its thermal decomposition also results in an amorphous intermediate, which requires a temperature of 550°C to crystallize into ilmenite-type CoTiO3. tandfonline.com
Nickel oxide (NiO) microtubes can be fabricated using a nickel glycolate polymer as a precursor. The synthesis is a two-step process that begins with the creation of nickel glycolate polymer microtubes (NGPMs) through a facile solvothermal method. These polymer microtubes are composed of many interwoven nanolamellas, giving them a hierarchical structure.
The second step involves a high-temperature treatment of these NGPMs in an air atmosphere. This calcination process decomposes the organic polymer, resulting in the formation of nickel oxide (NiO) microtubes. A key advantage of this method is that the original hierarchical and tubular morphology of the nickel glycolate polymer is directly preserved in the final NiO product.
Relationship Between Precursor Morphology and Product Structure
A key advantage of using nickel glycolate and its bimetallic analogues as precursors is the ability to retain the precursor's morphology in the final oxide product. This template-like conversion is critical for designing materials with specific and complex architectures.
The thermal conversion of nickel glycolate precursors to nickel oxide (NiO) or mixed metal oxides often preserves the intricate, hierarchical structures formed during the initial solvothermal synthesis scientific.netresearchgate.net. For instance, nickel glycolate polymer microtubes (NGPMs), which are themselves hierarchical structures composed of numerous nanolamellas, can be converted into nickel oxide (NiO) microtubes through high-temperature treatment in air scientific.netresearchgate.net. The resulting NiO microtubes directly inherit the morphology of the NGPM precursors scientific.netresearchgate.net.
This principle of morphological retention is also observed in bimetallic systems. Interconnected hierarchical microspheres of a nickel-cobalt glycolate precursor, with diameters of approximately 1 µm and featuring large internal tunnels, can be successfully converted into interconnected hierarchical NiCo2O4 microspheres researchgate.net. This conversion is achieved by calcination in air at a relatively low temperature of 200°C for 2 hours researchgate.net. The resulting NiCo2O4 maintains the same complex structure as the glycolate precursor researchgate.net. This demonstrates that the glycolate precursor acts as a robust template, allowing for the creation of metal oxides with sophisticated, pre-designed architectures.
Advanced Material Synthesis via Glycolate Precursors
The ability to create metal oxides with controlled, hierarchical morphologies makes nickel glycolate precursors highly valuable for synthesizing advanced materials, particularly for energy storage and other specialized applications.
The unique structures achievable through glycolate precursors are highly beneficial for energy storage applications like supercapacitors. Interconnected hierarchical NiCo2O4 microspheres, synthesized from a nickel-cobalt glycolate precursor, exhibit large tunnels and abundant mesopores researchgate.netrsc.org. This architecture provides a large surface area for electrochemical reactions and efficient pathways for ion and electron transport, which are critical for high-performance supercapacitors researchgate.netrsc.orgmdpi.com.
When used as an electrode material, this interconnected hierarchical NiCo2O4 (IH-NiCo2O4) demonstrates exceptional electrochemical performance. It can exhibit a high specific capacitance, excellent rate capability, and long-term cycling stability, making it a promising candidate for next-generation energy storage devices researchgate.netrsc.org. An asymmetric supercapacitor constructed with the IH-NiCo2O4 as the positive electrode can deliver high energy and power densities researchgate.netrsc.org.
| Parameter | Value | Conditions |
|---|---|---|
| Specific Capacitance | 1822.3 F g⁻¹ | at 2 A g⁻¹ |
| Rate Capability | 68.6% capacity retention | at 20 A g⁻¹ |
| Cycling Stability | 87.6% capacitance retention | after 7000 cycles at 10 A g⁻¹ |
| Energy Density (ASC) | 39.4 Wh kg⁻¹ | at 800 W kg⁻¹ |
| Power Density (ASC) | 8000 W kg⁻¹ | with 27.2 Wh kg⁻¹ energy density |
Beyond energy storage, nickel glycolate precursors are used to fabricate other functional materials with unique morphologies. A facile solvothermal method can produce nickel glycolate polymer microtubes (NGPMs), which are hierarchical structures composed of many nanolamellas scientific.netresearchgate.net. These microtubes can be used directly or converted to NiO microtubes. The as-prepared NGPMs have shown promise as a new type of absorber for heavy metal ions, with a notable ability to absorb Cr(VI) from water scientific.netresearchgate.net.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and properties of transition metal complexes due to its balance of accuracy and computational cost. sciepub.com
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the nickel(II) glycolate (B3277807) complex. The process, known as geometry optimization, seeks the lowest energy structure by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is found. nih.govresearchgate.net For nickel(II) complexes, basis sets like B3LYP/LANL2DZ or B3LYP/6-31G(d,p) are commonly employed to achieve reliable results that can be correlated with experimental data, such as X-ray crystallography. nih.govnih.gov
These calculations provide key geometric parameters, including bond lengths and angles. For instance, in a typical octahedral Ni(II) complex with oxygen-donating ligands, the Ni-O bond lengths are computationally determined and can be compared with experimental values to validate the theoretical model. nih.govuniversepg.com
Beyond geometry, DFT provides a detailed picture of the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the complex's reactivity, stability, and electronic transitions. sciepub.com The energy gap between the HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.
| Parameter | Experimental Value (Å or °) | Calculated Value (DFT) (Å or °) | Deviation (%) |
|---|---|---|---|
| Ni-O (carbonyl) | 2.056 | 2.103 | 2.29 |
| Ni-O (hydroxyl) | 2.060 | 2.105 | 2.18 |
| O-Ni-O (chelate ring) | 81.5 | 80.9 | 0.74 |
Illustrative data based on typical values for similar Ni(II) complexes. nih.govuniversepg.com
Theoretical vibrational frequency calculations using DFT are a valuable tool for interpreting experimental infrared (IR) spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their corresponding frequencies can be predicted. researchgate.net These calculated frequencies can then be compared to the bands observed in an experimental IR spectrum. nih.gov
This comparison allows for the confident assignment of specific spectral bands to particular molecular motions, such as the stretching of the C=O bond, the O-H bond, or the Ni-O bonds within the complex. Theoretical calculations often show a systematic deviation from experimental values, which can be corrected using scaling factors to improve the agreement. researchgate.netnist.gov Discrepancies between calculated and experimental frequencies can also point to intermolecular interactions, such as hydrogen bonding, that are present in the solid state but not accounted for in the gas-phase theoretical model. researchgate.net
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H) | 3450 | 3580 | Hydroxyl group stretch |
| ν(C=O) | 1610 | 1645 | Asymmetric carboxylate stretch |
| ν(C-O) | 1395 | 1410 | Symmetric carboxylate stretch |
| ν(Ni-O) | 480 | 465 | Nickel-Oxygen stretch |
Illustrative data based on typical values for similar metal carboxylate complexes. nih.govresearchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to study the structure, dynamics, and thermodynamics of molecules.
For nickel(II) 2-hydroxyacetate, molecular modeling can be used to explore various possible coordination geometries. Nickel(II) complexes commonly adopt octahedral, square planar, or tetrahedral geometries. wikipedia.org Computational methods can calculate the relative energies of these different arrangements to predict the most stable coordination environment for the glycolate ligand around the nickel(II) center. nih.gov
In aqueous solutions, the coordination sphere often includes water molecules. Modeling can investigate the structure of hydrated species like [Ni(glycolate)(H₂O)₄] or [Ni(glycolate)₂(H₂O)₂]. nih.gov Thermodynamic calculations can predict the stability of these complexes, providing insights into their formation constants and speciation as a function of pH, which can be compared with experimental potentiometric and spectroscopic data. ijnc.ir
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. A relevant area of study for nickel complexes is their ability to activate small molecules, such as dihydrogen (H₂). nih.govroyalsocietypublishing.org One potential mechanism that could be explored for nickel(II) glycolate is the heterolytic dissociation of dihydrogen.
In this process, the H-H bond is cleaved, with one hydrogen atom binding to the nickel center as a hydride (H⁻) and the other binding to a basic site on the ligand as a proton (H⁺). rsc.org DFT calculations can be used to map the entire reaction pathway, identifying the structures and energies of reactants, transition states, and products. nih.gov This allows researchers to determine the activation energy barrier for the reaction and to understand how the electronic properties of the ligand and metal center facilitate the H₂ splitting. Computational analysis of related Ni(II) complexes has shown that the initial interaction involves the formation of a dihydrogen complex, which then proceeds through a transition state to the final heterolytically cleaved product. nih.govdntb.gov.ua
A critical aspect of computational research is the validation of theoretical models against experimental data. researchgate.net For nickel(II) 2-hydroxyacetate, this involves a direct comparison of computationally predicted properties with those measured in the laboratory.
Structural Comparison: The optimized geometry from DFT calculations can be compared with crystal structures determined by single-crystal X-ray diffraction. A close agreement between calculated and experimental bond lengths and angles lends confidence to the computational model. sciepub.comnih.gov
Spectroscopic Comparison: Predicted vibrational frequencies are compared with experimental IR and Raman spectra to validate the accuracy of the calculated force field and to aid in spectral assignments. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate electronic transitions, which can be compared with experimental UV-Vis spectra. nih.gov
Thermodynamic Comparison: Calculated stabilities and reaction energies can be compared with experimentally determined formation constants and reaction enthalpies.
This synergy between computation and experiment is crucial. Experimental results provide benchmarks for refining theoretical methods, while computational studies offer a detailed, atomistic interpretation of experimental observations that might otherwise be difficult to obtain. researchgate.net
Advanced Computational Methods for Complex Systems (e.g., Semi-empirical PM6 method)
In the realm of computational chemistry, the study of transition metal complexes such as 2-hydroxyacetate;nickel(2+) presents a significant challenge due to the intricate electronic structures of the metal centers. While high-level ab initio and density functional theory (DFT) methods can provide accurate results, their computational cost often limits their application to large and complex systems. To address this, semi-empirical quantum mechanical (SQM) methods, such as the Parameterization Method 6 (PM6), offer a computationally efficient alternative. wikipedia.orgacs.org
Semi-empirical methods are rooted in the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org The PM6 method, developed by Dr. James J.P. Stewart, is a "Dewar-style" Neglect of Diatomic Differential Overlap (NDDO) method that was parameterized to reproduce experimental data like heats of formation, dipole moments, and ionization potentials for a wide range of elements, including transition metals. wikipedia.orgsemichem.com The parameterization of PM6 involved a meticulous process of evaluating and systematizing approximations, utilizing high-quality experimental data, and supplementing with ab initio and DFT results where experimental data was lacking. semichem.comnih.gov This comprehensive parameterization, which included 70 elements, aimed to improve upon previous methods like AM1 and PM3 and correct some of their long-standing deficiencies. nih.gov
For transition metals, the PM6 method introduced specific enhancements, including a new method for computing one-center two-electron integrals and the addition of pairwise interaction terms to adjust the core repulsion function. semichem.com These modifications were intended to provide a more accurate description of the complex bonding and electronic properties of transition metal compounds.
However, the application of semi-empirical methods like PM6 to transition metal complexes is not without its challenges. Studies comparing the performance of PM6 and its successor, PM7, against DFT calculations for a variety of transition metal complexes have revealed notable discrepancies. acs.org Research has shown that there can be pronounced deviations in the potential energy surfaces calculated by semi-empirical methods compared to DFT. acs.org
Despite these limitations, the PM6 method has been successfully used to approximate the relative stability of various isomeric forms of transition metal complexes in certain cases. researchgate.net The utility of SQM methods lies in their speed, which allows for the rapid exploration of large chemical spaces and the preliminary screening of complex systems before undertaking more computationally expensive calculations. The development of methods like PM6-ML, which combines PM6 with machine learning, demonstrates ongoing efforts to improve the accuracy of semi-empirical approaches for a broader range of chemical systems. chemrxiv.org
The following table provides a summary of key aspects of the PM6 method in the context of its application to transition metal complexes.
| Feature | Description | Reference |
| Methodology | Based on the Neglect of Diatomic Differential Overlap (NDDO) approximation within the Hartree-Fock formalism. | wikipedia.orgsemichem.com |
| Parameterization | Parameters are optimized to reproduce experimental data (e.g., heats of formation, dipole moments) and supplemented with ab initio and DFT results. | semichem.comnih.gov |
| Transition Metals | Includes specific parameters and functional forms to handle transition metal elements. | semichem.com |
| Computational Cost | Significantly lower than ab initio and DFT methods, allowing for the study of larger systems. | wikipedia.org |
| Accuracy Challenges | Can exhibit significant deviations from DFT results for geometries and relative energies of transition metal complexes. | acs.org |
| Potential Issues | May predict incorrect coordination or distorted geometries for the coordination centers of metal complexes. | acs.org |
Advanced Applications and Future Research Directions
Catalytic Applications (excluding biological/drug activity)
Nickel(II) glycolate (B3277807) and its derivatives have demonstrated notable catalytic activity in several key chemical transformations. These applications leverage the electronic properties of the nickel center, which can be finely tuned by the glycolate ligand.
Oxygen Evolution Reaction (OER): The oxygen evolution reaction is a critical process in water splitting for hydrogen production. Research has shown that bimetallic glycolates containing nickel can be effective electrocatalysts for OER. For instance, a basic cobalt-nickel glycolate, M₂(OCH₂COO)(OH)₂·1/2H₂O (where M = Co, Ni), synthesized as two-dimensional ultrathin nanosheets, has demonstrated excellent catalytic activity for the OER. acs.org The synergistic effect between cobalt and nickel is believed to enhance the intrinsic activity for the OER. While nickel itself has a high intrinsic activity, the introduction of cobalt helps to weaken the adsorption of oxygen-containing intermediates, thereby reducing the reaction energy barrier. acs.org
Glucose Oxidation: Nickel-based materials are widely investigated for the electrocatalytic oxidation of glucose, a reaction with applications in non-enzymatic glucose sensors. researchgate.net Hybrid nanostructures composed of multi-walled carbon nanotubes (MWCNTs) with a nickel glycolate polymer core-shell have shown significantly enhanced electrocatalytic activity towards glucose oxidation. researchgate.net The catalytic process in alkaline medium is understood to involve the formation of a high-valent oxyhydroxide species, NiOOH, which facilitates the oxidation of glucose. researchgate.net The performance of these hybrid nanostructures is dependent on the thickness of the nickel glycolate polymer shell, which can be controlled by the concentration of the nickel salt precursor during synthesis. researchgate.net
Table 1: Electrocatalytic Performance of Nickel Glycolate-Based Materials
| Catalyst | Application | Key Findings | Reference |
|---|---|---|---|
| CoNi(OCH₂COO)(OH)₂·1/2H₂O | Oxygen Evolution Reaction | Achieves a current density of 1.6 A/cm² @ 1.8 V in an AEM electrolysis cell at 60 °C. | acs.org |
| MWCNT/Nickel Glycolate Polymer | Glucose Oxidation | Demonstrates enhanced electrocatalytic activity for non-enzymatic glucose sensing. | researchgate.net |
While nickel-based catalysts are extensively used in various hydrogenation reactions, including the hydrogenation of fats and oils and the reduction of organic compounds, specific research detailing the application of 2-hydroxyacetate;nickel(2+) as a primary catalyst for these reactions is limited. milestonecatalyst.commdpi.com The development of nickel glycolate-based catalysts for hydrogenation presents a promising area for future research. The potential to tune the catalyst's properties by modifying the glycolate ligand could lead to novel catalysts with enhanced activity and selectivity for specific hydrogenation processes.
Adsorption and Separation Technologies
Nickel glycolate-based materials have shown promise in environmental remediation, particularly in the removal of heavy metal ions from water.
Cr(VI) Adsorption: Nickel glycolate polymer microtubes (NGPMs) have been successfully synthesized and utilized as an adsorbent for the removal of hexavalent chromium (Cr(VI)) from aqueous solutions. These microtubes, prepared via a solvothermal method, exhibit a hierarchical structure composed of numerous nanolamellas. Research has demonstrated that NGPMs have a significant ability to absorb Cr(VI), with a maximum absorbing value of 14.6 mg/g at a pH of 4. This suggests their potential as a new type of absorber for heavy metal ion water treatment.
Integration with Nanomaterials
The integration of nickel glycolate with nanomaterials has led to the development of advanced functional composites with enhanced properties and applications.
MWCNT/Nickel Glycolate Polymer Core-Shell Nanostructures: A notable example is the synthesis of core-shell nanostructures where a conformal layer of nickel glycolate polymer is deposited onto multi-walled carbon nanotubes (MWCNTs). researchgate.net These hybrid materials are synthesized using a solvothermal method in an ethylene (B1197577) glycol medium. The thickness of the nickel glycolate polymer shell can be precisely controlled by adjusting the concentration of the nickel salt precursor. researchgate.net These core-shell nanostructures have demonstrated significant potential as non-enzymatic glucose sensors due to their enhanced electrocatalytic activity towards glucose oxidation. researchgate.net
Table 2: Properties of MWCNT/Nickel Glycolate Polymer Core-Shell Nanostructures
| Property | Description | Significance | Reference |
|---|---|---|---|
| Synthesis Method | Solvothermal | Allows for the deposition of a conformal polymer layer on MWCNTs. | researchgate.net |
| Shell Thickness Control | Varied by the concentration of Ni(NO₃)₂·6H₂O | Enables tuning of the material's electrocatalytic properties. | researchgate.net |
| Application | Non-enzymatic Glucose Sensor | Enhanced electrocatalytic activity towards glucose oxidation. | researchgate.net |
Development of Novel Coordination Polymers and Metal-Organic Frameworks based on Glycolate Ligands
The ability of the glycolate ligand to coordinate with metal ions opens up possibilities for the design and synthesis of novel coordination polymers and metal-organic frameworks (MOFs). While the synthesis of nickel glycolate polymers has been established, the exploration of discrete coordination polymers and porous MOFs incorporating the glycolate ligand is an active area of research. researchgate.net
Nickel(II) ions are known to form a variety of coordination polymers with different organic linkers, exhibiting diverse structural dimensionalities and properties. nih.govrsc.orgmdpi.com Similarly, nickel-based MOFs are valued for their high surface area, tunable pore size, and stability, making them suitable for applications in gas storage, separation, and catalysis. nanoshel.comcd-bioparticles.net The incorporation of the glycolate ligand into these structures could lead to new materials with unique functionalities, stemming from the hydroxyl group of the glycolate, which can participate in hydrogen bonding or act as an additional coordination site. The development of such materials represents a promising direction for future research in the field of crystal engineering and materials chemistry.
Q & A
Q. What are the optimal synthetic routes for nickel(II) 2-hydroxyacetate, and how do reaction conditions influence yield and purity?
Nickel(II) 2-hydroxyacetate can be synthesized via:
- Direct interaction : Reacting nickel(II) salts (e.g., NiCl₂) with 2-hydroxyacetic acid in aqueous solutions. Adjusting pH and temperature (e.g., 60–80°C) improves ligand coordination .
- Electrodeposition : Using a copper electrode in a formamide-water mixture to deposit the compound. Voltage (1–3 V) and solvent ratios control crystallinity .
- Impregnation-calcination : Soaking substrates (e.g., alumina) in acetone solutions of the precursor, followed by calcination (e.g., 375°C in helium). This method enhances surface area for catalytic applications .
Key factors : Solvent polarity, temperature, and precursor stoichiometry significantly affect yield. Trace moisture during synthesis can lead to hydrolysis byproducts, requiring inert atmospheres .
Q. How can researchers characterize the structural and thermal stability of nickel(II) 2-hydroxyacetate?
- X-ray diffraction (XRD) : Confirms crystalline structure and phase purity. Compare results with databases (e.g., ICSD) to identify impurities like NiO from decomposition .
- Thermogravimetric analysis (TGA) : Reveals decomposition steps. Nickel(II) 2-hydroxyacetate typically degrades at 150–250°C, releasing CO₂ and H₂O. Pre-heating samples at 100°C under vacuum removes adsorbed moisture .
- FTIR spectroscopy : Identifies ligand coordination modes. The 2-hydroxyacetate ligand shows asymmetric C=O stretching (~1600 cm⁻¹) and O–H bending (~1400 cm⁻¹) .
Q. What are the solubility properties of nickel(II) 2-hydroxyacetate in common solvents, and how do they impact experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to ligand exchange. For aqueous reactions, use buffered solutions (pH 6–8) to prevent precipitation. In organic media, sonication (30–60 min) enhances dissolution .
Advanced Research Questions
Q. How do ligand substitution reactions of nickel(II) 2-hydroxyacetate influence its catalytic activity in hydrogenation or polymerization?
Nickel(II) 2-hydroxyacetate acts as a precursor for catalytic Ni⁰ nanoparticles. Ligand substitution with stronger-field ligands (e.g., pyridine) stabilizes active intermediates:
- Pyridine coordination : Replaces 2-hydroxyacetate ligands, forming [Ni(py)₄]²⁺ complexes. These exhibit higher turnover frequencies (TOFs) in ethylene polymerization due to enhanced electron density at the Ni center .
- Electrochemical reduction : In situ generation of Ni⁰ from Ni²⁺ during hydrogenation requires precise control of reduction potentials (-0.5 to -1.2 V vs. Ag/AgCl) to avoid over-reduction to inactive species .
Q. What computational and experimental approaches resolve contradictions in reported catalytic efficiencies of nickel(II) 2-hydroxyacetate?
Conflicting data often arise from differing reaction pathways (e.g., ECEC vs. EECC mechanisms in H₂ production):
- Density functional theory (DFT) : Models reaction energetics. For ECEC pathways, proton-coupled electron transfer (PCET) steps are rate-limiting, while EECC pathways favor faster kinetics but lower Faradaic efficiency .
- Kinetic isotope effects (KIE) : Replacing H₂O with D₂O slows proton transfer, distinguishing rate-determining steps. A KIE > 2 indicates proton transfer limits the EECC pathway .
- In situ spectroscopy : Raman or XAFS monitors Ni oxidation states during catalysis. Ni²⁺ → Ni⁰ reduction correlates with H₂ evolution activity .
Q. How can researchers design nickel(II) 2-hydroxyacetate-based MOFs for selective CO₂ capture or electrochemical sensing?
- Ligand functionalization : Introduce amine groups to 2-hydroxyacetate ligands to enhance CO₂ binding via carbamate formation. MOF porosity (BET surface area > 500 m²/g) improves gas uptake .
- Electrochemical sensors : Deposit nickel(II) 2-hydroxyacetate on carbon nanotubes. Cyclic voltammetry in 0.1 M KOH shows redox peaks at +0.3 V (Ni²⁺/Ni³⁺), sensitive to glucose (LOD: 0.1 µM) .
Q. What strategies mitigate oxidative degradation of nickel(II) 2-hydroxyacetate in aerobic environments?
- Antioxidant additives : Include 1–5 mol% ascorbic acid or EDTA to scavenge free radicals. Reduces Ni²⁺ → Ni³⁺ oxidation, extending catalyst lifetime .
- Encapsulation : Embed the compound in silica matrices via sol-gel methods. Reduces O₂ diffusion, decreasing decomposition rates by >50% .
Methodological Considerations
- Contradiction analysis : Cross-validate XRD, TGA, and spectroscopic data to distinguish between structural defects and impurities.
- Electrochemical protocols : Use three-electrode cells with Pt counter electrodes and Ag/AgCl reference to standardize potentials .
- Safety : Nickel compounds are carcinogenic. Conduct syntheses in fume hoods with PPE (gloves, lab coats) and monitor airborne Ni levels (<0.1 mg/m³) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
